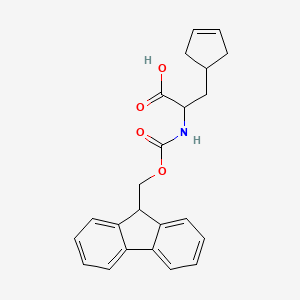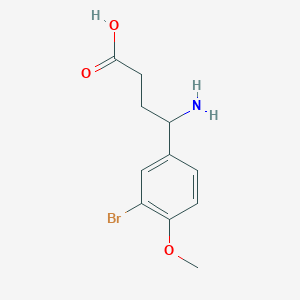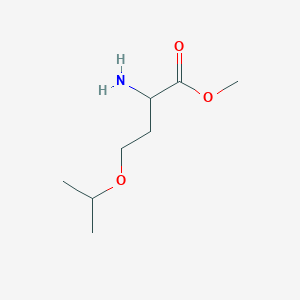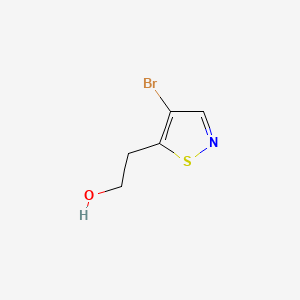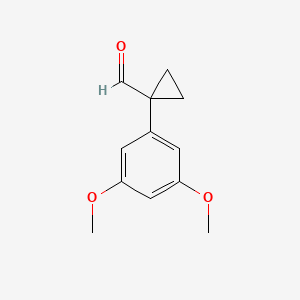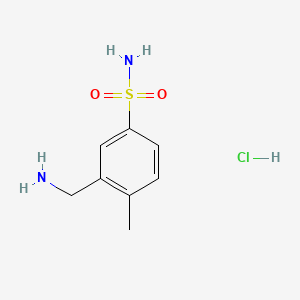![molecular formula C16H14N4O3S B13546725 N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide](/img/structure/B13546725.png)
N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide is a synthetic organic compound that features a benzothiadiazole moiety and a hydroxyphenyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving ortho-diamines and sulfur sources.
Attachment of Hydroxyphenyl Ethyl Group: The hydroxyphenyl ethyl group can be introduced via a nucleophilic substitution reaction, where the benzothiadiazole core reacts with a suitable hydroxyphenyl ethyl halide under basic conditions.
Formation of Ethanediamide Linkage: The final step involves the formation of the ethanediamide linkage through a condensation reaction between the benzothiadiazole derivative and an appropriate ethylenediamine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiadiazole core can be reduced under specific conditions to form dihydrobenzothiadiazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Various substituted benzothiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of materials with specific properties, such as semiconductors or dyes.
Wirkmechanismus
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Material Science: The compound’s electronic properties may be exploited in the development of semiconductors or other materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.
Hydroxyphenyl Ethyl Derivatives: Compounds with hydroxyphenyl ethyl groups but different core structures.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide is unique due to its specific combination of benzothiadiazole and hydroxyphenyl ethyl groups, which may confer distinct properties and activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H14N4O3S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N'-(2,1,3-benzothiadiazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]oxamide |
InChI |
InChI=1S/C16H14N4O3S/c21-11-6-4-10(5-7-11)8-9-17-15(22)16(23)18-12-2-1-3-13-14(12)20-24-19-13/h1-7,21H,8-9H2,(H,17,22)(H,18,23) |
InChI-Schlüssel |
QPRGETFZXBCEQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C(=O)NCCC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



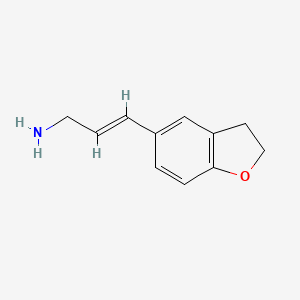

![1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride](/img/structure/B13546662.png)
![3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13546672.png)
